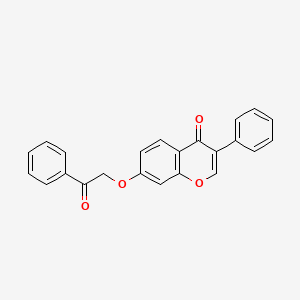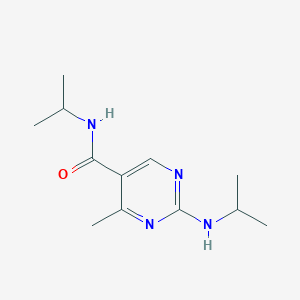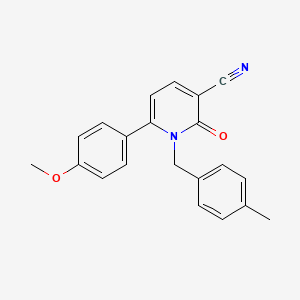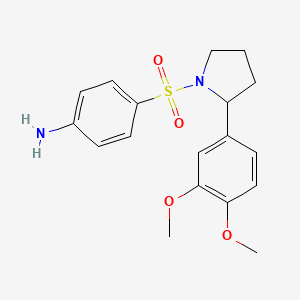
7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” is a chemical compound with the molecular formula C17H12O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction is heated to 35 °C with efficient stirring and monitored by thin layer chromatography . After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one” consists of a phenyl ring, chromone skeleton, and the acetyl group .Scientific Research Applications
Pharmacology: VEGFR-2 Inhibition and Anticancer Activity
This compound has been studied for its potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor . In pharmacological research, derivatives of this compound have shown promising results in inhibiting VEGFR-2, which plays a significant role in tumor angiogenesis and cancer progression. Some derivatives have demonstrated potent cytotoxic activity against cancer cell lines, indicating potential use in anticancer therapies .
Organic Synthesis: Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing a variety of complex molecules. Its structure allows for various chemical modifications, making it valuable for constructing novel organic compounds with potential applications in drug development and materials science .
Material Science: Fluorescence Detection and Dye Preparation
The chromen-4-one moiety within the compound’s structure is of interest in material science for its fluorescent properties. It can be utilized in the development of new materials for fluorescence detection of metal ions such as Zn^2+ and Cu^2+ . Additionally, it may be used in the preparation of discoloration dyes, contributing to advancements in smart materials and sensors .
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, derivatives of this compound are used in the development of analytical methods for chemical detection and quantification. Its reactivity and stability under various conditions make it suitable for use in chromatography and spectrometry applications .
Biochemistry: Apoptosis Induction and Cell Cycle Arrest
Biochemical studies have explored the use of this compound in inducing apoptosis and causing cell cycle arrest in the G2/M phase in cancer cells . This is crucial for understanding the mechanisms of cell death and for developing targeted therapies for diseases characterized by uncontrolled cell growth.
Environmental Science: Environmental Monitoring and Remediation
While direct applications in environmental science are not extensively documented, the compound’s potential for detecting metal ions and its role in the synthesis of complex molecules suggest that it could be used in environmental monitoring and remediation efforts. Its properties may be harnessed to develop sensors for detecting pollutants or for creating materials that aid in the removal of contaminants from the environment .
properties
IUPAC Name |
7-phenacyloxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c24-21(17-9-5-2-6-10-17)15-26-18-11-12-19-22(13-18)27-14-20(23(19)25)16-7-3-1-4-8-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWXKBMLGDNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-oxo-2-phenylethoxy)-3-phenyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2865738.png)


phenyl]methylidene})amine](/img/structure/B2865742.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2865746.png)
![(4-phenylpiperazino)[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2865747.png)
![N-(3-hydroxypropyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2865748.png)
![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2865751.png)
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2865753.png)

![2-Cyclopropyl-1-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2865756.png)
![1-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2865757.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2865761.png)